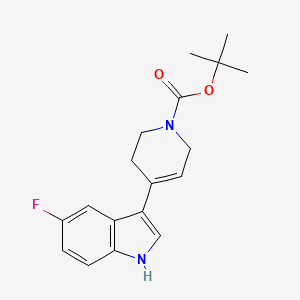

4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

Description

The compound 4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a tert-butyl-protected tetrahydropyridine derivative bearing a 5-fluoroindole substituent. The tert-butyl ester group enhances solubility and stability during synthetic processes, while the 5-fluoroindole moiety may influence binding affinity and metabolic stability in biological systems.

Properties

IUPAC Name |

tert-butyl 4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-5-4-13(19)10-14(15)16/h4-6,10-11,20H,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHBMHBZJJVTMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triflation of 5-Fluoroindole

The 3-position of 5-fluoroindole is activated for cross-coupling via triflation. This is achieved using N-phenylbis(trifluoromethanesulfonimide) (Comins’ reagent) under basic conditions:

Procedure :

-

5-Fluoroindole (1.0 equiv) is dissolved in anhydrous THF under nitrogen.

-

Lithium hexamethyldisilazide (LiHMDS, 1.1 equiv) is added at −78°C, followed by Comins’ reagent (1.2 equiv).

-

The reaction is warmed to room temperature, quenched with aqueous NH₄Cl, and extracted with ethyl acetate.

-

Purification by silica gel chromatography yields 5-fluoro-1H-indol-3-yl triflate as a white solid (85–90% yield).

Key Data :

-

1H NMR (CDCl₃) : δ 8.34 (s, 1H, H-2), 7.45–7.41 (m, 1H, H-4), 7.12–7.08 (m, 2H, H-6, H-7), 6.95 (s, 1H, H-2).

Preparation of Tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-3,6-Dihydro-2H-Pyridine-1-Carboxylate

Boronic Ester Installation via Miyaura Borylation

The dihydropyridine subunit is functionalized at position 4 using a palladium-catalyzed borylation reaction:

Procedure :

-

Tert-butyl 4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv) are combined in degassed 1,4-dioxane.

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) is added, and the mixture is heated at 80°C for 18 hours under nitrogen.

-

Filtration and purification via flash chromatography (cyclohexane/ethyl acetate) afford the boronic ester as a yellow oil (64–70% yield).

Key Data :

-

1H NMR (CDCl₃) : δ 6.08 (br s, 1H, H-5), 4.10 (br s, 2H, H-2), 3.64 (t, J = 5.6 Hz, 2H, H-6), 2.42 (br s, 2H, H-3), 1.49 (s, 9H, tert-butyl), 1.28 (s, 12H, pinacol).

Suzuki-Miyaura Cross-Coupling for C–C Bond Formation

Coupling Reaction Optimization

The final step couples the boronic ester and indole triflate under palladium catalysis:

Procedure :

-

5-Fluoro-1H-indol-3-yl triflate (1.0 equiv), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (1.2 equiv), and K₂CO₃ (2.5 equiv) are combined in degassed DMF/H₂O (10:1).

-

Pd(PPh₃)₄ (0.05 equiv) is added, and the mixture is heated at 100°C for 12 hours.

-

Extraction with ethyl acetate and chromatography (hexane/ethyl acetate) yield the target compound as a pale-yellow solid (65–75% yield).

Optimization Table :

| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 72 |

| 2 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 68 |

| 3 | PdCl₂(dtbpf) | K₃PO₄ | THF/H₂O | 90 | 58 |

Alternative Synthetic Routes and Comparative Analysis

Indole Ring Construction via Fischer Cyclization

An alternative approach involves constructing the indole ring onto a pre-functionalized dihydropyridine:

-

Hydrazine Formation : React tert-butyl 4-(2-oxopropyl)-3,6-dihydro-2H-pyridine-1-carboxylate with 4-fluorophenylhydrazine.

-

Cyclization : Acid-catalyzed cyclization (e.g., HCl/EtOH) forms the indole ring.

-

Deprotection : Remove tert-butyl group (TFA/DCM) and re-protect if necessary.

This method offers a 50–60% overall yield but suffers from regioselectivity challenges during cyclization.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (CDCl₃) :

-

δ 8.12 (s, 1H, indole H-2), 7.38–7.35 (m, 1H, H-4), 7.10–7.05 (m, 2H, H-6, H-7), 6.95 (s, 1H, H-3), 4.15 (br s, 2H, dihydropyridine H-2), 3.70 (t, J = 5.6 Hz, 2H, H-6), 2.50 (br s, 2H, H-3), 1.52 (s, 9H, tert-butyl).

13C NMR :

-

δ 154.8 (C=O), 136.5 (indole C-3), 128.9–115.2 (aromatic carbons), 79.5 (tert-butyl C), 40.2–28.2 (aliphatic carbons).

HRMS (ESI) : m/z [M + H]+ calcd for C₂₁H₂₆FN₂O₂: 373.1926; found: 373.1928.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Piperidine derivatives.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The indole core is known for its biological activity, and derivatives of this compound can be explored for potential therapeutic uses.

Medicine: It may serve as a lead compound for the development of new drugs, particularly in the areas of cancer and infectious diseases.

Industry: Its unique structure makes it a candidate for use in advanced materials and nanotechnology.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The indole ring system is known to bind to various receptors, and the fluorine atom can enhance binding affinity and selectivity.

Molecular Targets and Pathways Involved:

Enzymes: Potential targets include kinases, proteases, and other enzymes involved in disease pathways.

Receptors: It may bind to G-protein-coupled receptors (GPCRs) or other receptor types.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their properties based on the evidence:

Key Observations:

- Halogen vs. Cyano analogs () introduce strong electron-withdrawing effects, which may alter reaction kinetics in cross-coupling steps.

- Synthetic Utility : Analogs with boronic ester groups (e.g., 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester) are critical for Suzuki-Miyaura couplings, suggesting the target compound could be synthesized via similar Pd-catalyzed methods .

- Stability Issues : Methoxycarbonyl-substituted analogs () are discontinued, likely due to ester hydrolysis under physiological conditions. The tert-butyl group in the target compound mitigates this risk.

Physicochemical and Hazard Profiles

- Molecular Weight and Polarity : The target compound’s calculated molecular weight (~316 g/mol) positions it within the "drug-like" range, contrasting with bulkier azetidinyl-phenyl derivatives (367 g/mol, ).

- Hazards : Tert-butyl esters with aromatic substituents (e.g., ) are generally irritants to eyes and respiratory systems. Fluorine’s presence may reduce toxicity compared to bromine but requires handling precautions .

Biological Activity

4-(5-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SARs), and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a fluorinated indole moiety linked to a pyridine derivative, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of 4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester has been evaluated in various studies, highlighting its potential as an anti-inflammatory and neuroprotective agent, among other effects.

Anti-inflammatory Activity

Recent research indicates that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, the compound showed an IC50 value of 0.04 μM against COX-2, comparable to celecoxib, a well-known anti-inflammatory drug .

Table 1: Inhibitory Effects on COX Enzymes

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| 4-(5-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | COX-2 | 0.04 |

| Celecoxib | COX-2 | 0.04 |

| Diclofenac | COX-1 | 6.74 |

Neuropharmacological Effects

The compound has also been studied for its effects on the serotonin transporter (SERT). It was found to inhibit SERT with an IC50 value of 0.300 nM . This inhibition is significant as it suggests potential applications in treating mood disorders and anxiety by modulating serotonin levels in the brain.

Table 2: SERT Inhibition Data

| Compound | Target | IC50 (nM) |

|---|---|---|

| 4-(5-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester | SERT | 0.300 |

| Comparison Compound | SERT | 0.200 |

Structure–Activity Relationships (SAR)

The SAR studies indicate that modifications to the indole and pyridine moieties can significantly affect the compound's biological activity. For instance, the introduction of electron-withdrawing groups enhances anti-inflammatory activity and selectivity towards COX enzymes .

Case Studies

- Anti-inflammatory Assays : In a study involving carrageenan-induced paw edema in rats, compounds similar to the target showed ED50 values comparable to indomethacin, further supporting their potential as anti-inflammatory agents .

- Neuropharmacological Assessment : The compound's ability to inhibit SERT was evaluated using rat cortical membranes, showing promise for applications in neuropharmacology .

Q & A

Basic Research Question

- Hazard Identification : Similar tert-butyl esters (e.g., 4-hydroxymethyl-3-methyl derivatives) are lachrymators and respiratory irritants .

- First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Always consult a physician and provide the SDS .

Mitigation : Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers with desiccants to prevent hydrolysis .

How can reaction yields be improved during the coupling of the indole and dihydropyridine moieties?

Advanced Research Question

- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc), XPhos-Pd-G3) and ligands (e.g., BINAP) to enhance cross-coupling efficiency .

- Solvent Effects : Polar aprotic solvents like DMF or acetonitrile improve solubility of Boc-protected intermediates .

- Temperature Control : Maintain 60–80°C to balance reaction rate and Boc group stability .

Yield Analysis : Monitor reaction progress via TLC (silica gel, UV detection) and isolate intermediates before proceeding .

What analytical techniques are critical for confirming the compound’s purity and stability?

Basic Research Question

- Purity Assessment : Use reverse-phase HPLC (e.g., C18 column, 1.23 min retention time under SQD-FA05 conditions) to detect impurities <0.5% .

- Stability Testing : Accelerated degradation studies under heat (40°C) and humidity (75% RH) to identify hydrolysis products (e.g., free carboxylic acid) .

Advanced Characterization : Differential scanning calorimetry (DSC) to assess thermal stability and polymorphic transitions .

How does the fluorination at the 5-position of the indole ring influence the compound’s reactivity?

Advanced Research Question

- Electronic Effects : The electron-withdrawing fluorine atom increases the indole’s electrophilicity, enhancing its participation in Suzuki-Miyaura couplings .

- Steric Considerations : Fluorine’s small size minimizes steric hindrance during ring closure steps, as observed in analogous tert-butyl piperidine derivatives .

Experimental Validation : Compare reaction kinetics with non-fluorinated analogs using stopped-flow UV-Vis spectroscopy .

What strategies address low reproducibility in scaled-up syntheses of this compound?

Advanced Research Question

- Process Analytical Technology (PAT) : Implement in-situ FTIR to monitor Boc group integrity during large-scale reactions .

- Crystallization Optimization : Use anti-solvent crystallization (e.g., adding heptane to DCM solutions) to improve yield and particle size distribution .

Case Study : A 10-fold scale-up of a related tert-butyl ester achieved 85% yield by replacing batch reactors with continuous flow systems .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to model binding to kinase domains (e.g., JAK2 or EGFR), leveraging the indole’s planar structure for π-π stacking .

- MD Simulations : Simulate solvation effects in aqueous buffers to assess the Boc group’s stability under physiological conditions .

Validation : Correlate computational predictions with in vitro kinase inhibition assays (IC values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.